molecular formula C15H18N2O4 B2544306 Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate CAS No. 251310-52-8

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate

Cat. No. B2544306
M. Wt: 290.319
InChI Key: CWNPOEUWKAVXMO-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate is a compound that is related to various research areas, including organic synthesis, chiral separation, and pharmacological studies. The compound's structure suggests it contains a piperidine ring, which is a common motif in many biologically active molecules, and a nitrophenyl group, which can be indicative of potential pharmacological activity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including protection and deprotection strategies, as seen in the synthesis of 2-(4-acetyl-2-nitrophenyl)ethyl, a base-labile carboxyl protecting group . Similarly, the synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents, involves alkylation followed by selective reduction . These methods could potentially be adapted for the synthesis of Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of ethyl-2-(4-aminophenoxy) acetate was confirmed by X-ray single crystal structure determination, revealing a triclinic crystal system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in various chemical reactions. For example, the Lossen rearrangement facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for synthesizing hydroxamic acids and ureas from carboxylic acids . This suggests that Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate may also be amenable to interesting chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which is stabilized by hydrogen bonding and C-H…π interactions, affects its physical properties . Similarly, the properties of Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate would be influenced by its molecular interactions and crystal packing.

Relevant Case Studies

Case studies involving similar compounds include the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which demonstrates the importance of chiral separation in pharmaceutical analysis . Additionally, the anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives highlights the potential pharmacological applications of piperidine-containing compounds .

Scientific Research Applications

Ethyl Acetate Production and Process Intensification Techniques

Ethyl acetate, a solvent widely used in paints, coatings, resins, inks, fragrances, and flavors, undergoes production through various process intensification techniques. These methods offer advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investment. Techniques such as Reactive Distillation, Pervaporation Assisted Reactive Distillation, and Microwave Reactive Distillation have been highlighted for their efficiency in enhancing ethyl acetate purity and production rate while minimizing energy consumption and total annual costs (Patil & Gnanasundaram, 2020).

Ethyl Acetate as a Liquid Organic Hydrogen Carrier (LOHC)

Bioethanol can be used as a hydrogen carrier through a chemical cycle involving ethyl acetate, which results in the production of pure hydrogen as a by-product. This process allows for the storage of hydrogen in a green and energy-efficient manner, utilizing bioethanol and ethyl acetate as renewable resources and environmentally benign products. The cycle, which includes ethanol dehydrogenation to ethyl acetate and its subsequent hydrogenation back to ethanol, presents a promising approach for the storage and transportation of hydrogen (Santacesaria et al., 2023).

Environmental and Toxicological Considerations of Ethyl Acetate and Related Compounds

The environmental fate and aquatic effects of related oxo-process chemicals, including butyl acetate and 2-ethylhexanol, indicate that these compounds are readily biodegradable, have short atmospheric photo-oxidation half-lives, and generally pose a low concern to aquatic life. These findings suggest that inadvertent environmental releases of such compounds would result in rapid biodegradation in soil and water, with remaining residues posing negligible threats to aquatic ecosystems (Staples, 2001).

Safety And Hazards

While specific safety data for “Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate” is not available, related compounds like “Ethyl acetate” and “4-Nitrophenyl acetate” have safety data sheets available. For instance, “Ethyl acetate” is known to be highly flammable and can cause serious eye irritation . “4-Nitrophenyl acetate” is an oxidizing solid that can cause serious eye damage and may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-15(18)11-12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPOEUWKAVXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate

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